molecular formula C8H7BN2O3 B1464055 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid CAS No. 2096336-02-4

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid

Cat. No. B1464055
CAS RN: 2096336-02-4
M. Wt: 189.97 g/mol
InChI Key: OQSRASPOYZUEBV-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is a compound that contains a phenylboronic acid group and a 1,2,4-oxadiazole group . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including this compound, involves various methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of this compound includes a phenylboronic acid group and a 1,2,4-oxadiazole group . The boron atom in the phenylboronic acid group is sp2-hybridized and contains an empty p-orbital .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives, including those related to 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, have been extensively explored for their synthesis and characterization. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized, showing significant antitumor activity toward a panel of 11 cell lines in vitro, highlighting their potential in cancer research and therapy (Maftei et al., 2013). Moreover, microwave-assisted synthesis techniques have been applied to create novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, indicating advancements in synthesis methodologies for oxadiazole derivatives (Dürüst & Karakuş, 2017).

Material Science Applications

In material science, oxadiazole derivatives demonstrate significant potential. For example, m-terphenyl oxadiazole derivatives were synthesized and used as electron transporters and hole/exciton blockers for phosphorescent organic light-emitting diodes (OLEDs), contributing to reduced driving voltages and very high efficiency, indicating their utility in developing advanced electronic and optoelectronic devices (Shih et al., 2015). Similarly, polymers with carbazole-oxadiazole side chains were synthesized for use as ambipolar hosts in phosphorescent light-emitting diodes, showing good thermal stabilities and potential for solution-processable emissive materials (Zhang et al., 2011).

Biological Applications

Oxadiazole derivatives have been investigated for various biological applications. Novel indole-based hybrid oxadiazole scaffolds were synthesized and found to be potent inhibitors against urease enzyme, highlighting their potential in therapeutic agent development (Nazir et al., 2018). Additionally, new mesogens containing 1,3,4-oxadiazole fluorophore demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting their application in photoluminescent materials and liquid crystal technologies (Han et al., 2010).

properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O3/c12-9(13)7-3-1-2-6(4-7)8-10-5-14-11-8/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSRASPOYZUEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NOC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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